N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide
Description
N-{4-[(1-Butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide is a sulfonamide-derived compound featuring a tetrahydroquinoline core substituted with a butyl group at the 1-position and a 2-oxo moiety. The sulfamoyl linker connects the tetrahydroquinoline to a phenyl ring, which is further functionalized with a butanamide group. This structure combines hydrophobic (butyl, tetrahydroquinoline) and hydrogen-bonding (sulfamoyl, amide) elements, making it a candidate for therapeutic applications, particularly in enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-[4-[(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)sulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S/c1-3-5-15-26-21-13-10-19(16-17(21)7-14-23(26)28)25-31(29,30)20-11-8-18(9-12-20)24-22(27)6-4-2/h8-13,16,25H,3-7,14-15H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZFDWWLVAACDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)CCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the butyl group and the sulfamoyl phenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The purification process may involve techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP and subsequent physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Chain Variations in Acylated Sulfamoylphenyl Derivatives
describes analogs (5a–5d) with a tetrahydrofuran-3-yl sulfamoylphenyl backbone and variable acyl chains (C4–C7). Key comparisons include:
| Property | 5a (Butyramide, C4) | 5b (Pentanamide, C5) | 5c (Hexanamide, C6) | 5d (Heptanamide, C7) | Target Compound |
|---|---|---|---|---|---|
| Melting Point (°C) | 180–182 | 174–176 | 142–143 | 143–144 | Not Reported |
| Yield (%) | 51.0 | 45.4 | 48.3 | 45.4 | Not Reported |
| [α]D (c in CH3OH) | +4.5° (0.10) | +5.7° (0.08) | +6.4° (0.10) | +4.7° (0.10) | Not Reported |
| EI-MS [M+H]+ | 327.4 | 341.4 | 355.4 | 369.4 | Not Reported |
- Key Observations: Longer alkyl chains correlate with lower melting points (e.g., 5a vs. 5c: Δm.p. ≈ 40°C), likely due to reduced crystallinity. Optical rotation ([α]D) increases with chain length up to C6 (5c: +6.4°), suggesting stereoelectronic effects from the acyl group.
Heterocyclic Modifications in Sulfonamide Derivatives
- Isoxazole/Thiazole Derivatives (): Compounds like C F2 (isoxazole) and C F4 (thiazole) replace the tetrahydroquinoline with aromatic heterocycles. These groups may enhance metabolic stability but reduce hydrophobicity compared to the target compound’s fused bicyclic system. Example: C F3 (5-methylisoxazole) has a sulfamoylphenyl-pentanamide structure but lacks the tetrahydroquinoline’s hydrogen-bonding capacity .
- Aryl Sulfonamides (): Derivatives such as 4o (naphthalen-2-yl) and 4s (benzofuran-5-yl) feature extended aromatic systems. These may improve binding to hydrophobic pockets in enzymes but could increase cytotoxicity risks compared to the target compound’s partially saturated quinoline .
Pharmacologically Active Butanamide Analogs
- CTPS1 Inhibitors (): Pyrimidine- and cyclopropane-containing butanamides (e.g., WO 2020/245665) are designed as human CTPS1 inhibitors for cancer. The target compound’s tetrahydroquinoline may offer distinct steric and electronic profiles for selective inhibition .
- The target compound’s butanamide and tetrahydroquinoline groups could broaden its spectrum against resistant strains .
Biological Activity
N-{4-[(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfamoyl]phenyl}butanamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has a complex structure characterized by a tetrahydroquinoline core and a sulfamoyl group. Its molecular formula is with a molecular weight of 430.6 g/mol. The presence of both hydrophobic and hydrophilic groups in its structure suggests potential interactions with various biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Cytokine Modulation : It has been shown to affect the expression levels of pro-inflammatory cytokines such as IL-6 and TNF-α.
- DNA Interaction : Its quinoline core allows for potential intercalation with DNA, which could inhibit replication and transcription processes.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of this compound. For instance, in vitro assays demonstrated that it significantly reduced the mRNA expression levels of IL-6 and IL-1β in human keratinocyte cells upon stimulation with lipopolysaccharides (LPS) . The results indicated that at concentrations around 10 µM, the compound effectively suppressed these inflammatory markers.
Table 1: Inhibition of Cytokine mRNA Expression by this compound
| Compound | IL-6 mRNA Expression (Relative to Control) | IL-1β mRNA Expression (Relative to Control) |
|---|---|---|
| Control | 100% | 100% |
| N-{4...} | 45% | 50% |
Cytotoxicity Studies
In vivo studies have also been conducted to evaluate the safety profile of the compound. Tests involving liver enzyme levels (ALT and AST) indicated that the compound exhibited low hepatotoxicity compared to controls treated with LPS alone . This suggests a favorable safety margin for further therapeutic exploration.
Case Studies
- Case Study on Inflammatory Response : A study investigated the effects of N-{4...} on LPS-induced inflammation in mice. The treatment resulted in a significant decrease in serum levels of pro-inflammatory cytokines and demonstrated protective effects on liver tissue integrity.
- Comparative Study with Other Compounds : When compared with other synthetic compounds containing similar moieties, N-{4...} showed superior activity in inhibiting cytokine production without notable cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
